molecular formula C16H20N2O B14400817 N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide CAS No. 87672-90-0

N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide

Cat. No.: B14400817
CAS No.: 87672-90-0
M. Wt: 256.34 g/mol
InChI Key: FQEUJVBFBGVYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is notable for its structural complexity, featuring a pyridine ring substituted with phenyl and diethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide typically involves the condensation of a carboxylic acid with an amine. One common method is the reaction of 4-phenylpyridine-1-carboxylic acid with diethylamine in the presence of a coupling reagent such as titanium tetrachloride (TiCl4) in pyridine at 85°C . This reaction yields the desired amide with high purity and moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is often prioritized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.

Major Products Formed

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-phenyl-4H-pyridine-3,5-dicarboxamide: Similar structure but with additional carboxamide groups.

    N,N-dimethyl-4-phenyl-4H-pyridine-1-carboxamide: Similar but with methyl groups instead of ethyl groups.

Uniqueness

N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of diethyl groups can influence its solubility, reactivity, and interaction with biological targets compared to similar compounds with different substituents.

Properties

CAS No.

87672-90-0

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

N,N-diethyl-4-phenyl-4H-pyridine-1-carboxamide

InChI

InChI=1S/C16H20N2O/c1-3-17(4-2)16(19)18-12-10-15(11-13-18)14-8-6-5-7-9-14/h5-13,15H,3-4H2,1-2H3

InChI Key

FQEUJVBFBGVYCN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)N1C=CC(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.